3-Phenanthrenesulfonic acid

Description

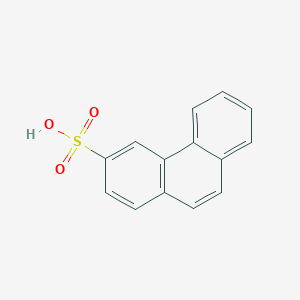

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenanthrene-3-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3S/c15-18(16,17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATCUBITXKHYTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309839 | |

| Record name | 3-Phenanthrenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-95-4 | |

| Record name | 3-Phenanthrenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenanthrenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3 Phenanthrenesulfonic Acid

Direct Sulfonation of Phenanthrene (B1679779)

The primary and most traditional route for the synthesis of phenanthrenesulfonic acids involves the direct electrophilic substitution of phenanthrene using a sulfonating agent. This method, while straightforward, typically yields a mixture of isomers that necessitates subsequent separation.

Traditional Sulfonation Protocols and Regioselectivity Studies

The established protocol for the sulfonation of phenanthrene involves heating the hydrocarbon with concentrated sulfuric acid. orgsyn.org In a typical procedure, pure phenanthrene is melted at 110°C, and concentrated sulfuric acid is added while maintaining the reaction temperature between 120-125°C for several hours. orgsyn.org This exothermic reaction produces a viscous mixture that, upon completion, contains primarily a mix of isomeric monosulfonated products, along with some disulfonic acids. orgsyn.org

The regioselectivity of the sulfonation is highly dependent on the reaction conditions, particularly temperature. Sulfonation at 120-125°C yields phenanthrene-2-sulfonic acid and phenanthrene-3-sulfonic acid as the chief products. orgsyn.org One study reported yields of 17% for the sodium salt of the 2-isomer and 43% for the 3-isomer from this type of reaction. Lower temperature sulfonation has been reported to produce other isomers, including phenanthrene-1-sulfonic acid and phenanthrene-9-sulfonic acid. The formation of multiple isomers is a consequence of the complex reactivity of the phenanthrene nucleus, which has several positions susceptible to electrophilic attack. iptsalipur.org The formation of disulfonates, with estimates of no less than twelve isomers, is also a significant competing reaction that can lower the yield of the desired monosulfonated products. orgsyn.org

Optimization of Reaction Conditions for Isomer Control

Controlling the sulfonation of polycyclic aromatic hydrocarbons like phenanthrene to yield a single isomer is inherently challenging. The isomer distribution is sensitive to reaction parameters, with temperature being a critical factor. iptsalipur.org For the analogous sulfonation of naphthalene, lower temperatures favor the formation of the alpha-isomer (1-sulfonic acid), while higher temperatures favor the thermodynamically more stable beta-isomer (2-sulfonic acid). pharmaguideline.com While similar thermodynamic and kinetic controls likely influence phenanthrene sulfonation, the primary strategy documented for obtaining pure 3-phenanthrenesulfonic acid is not through precise control of the initial reaction, but rather through the meticulous separation of the resulting isomeric mixture. The reaction is generally run under conditions (120-125°C) that produce a substantial amount of the 3-isomer, which is then isolated in post-reaction workup. orgsyn.org

Separation Techniques for Isomeric Phenanthrenesulfonic Acids

The separation of 2- and 3-phenanthrenesulfonic acids from the sulfonation mixture is a critical step and is achieved through a systematic process of fractional crystallization, exploiting the differential solubilities of their various salts. orgsyn.org

The process can be summarized as follows:

Formation of Sodium Salts : The reaction mixture is first neutralized with sodium hydroxide (B78521), causing the sodium salts of the 2- and 3-phenanthrenesulfonic acids to precipitate. orgsyn.org

Initial Separation : This mixture of sodium salts is dissolved in boiling water. Upon cooling, the less soluble sodium 2-phenanthrenesulfonate crystallizes out to a greater extent, providing an initial enrichment of the 3-isomer in the mother liquor. orgsyn.org

Barium Salt Precipitation : The remaining mixture is treated with barium chloride. Barium 2-phenanthrenesulfonate is significantly less soluble in hot water than barium 3-phenanthrenesulfonate and precipitates out as a fine white solid. This step is crucial for removing the bulk of the 2-isomer. orgsyn.org

Isolation of the 3-Isomer : After the removal of the barium 2-sulfonate precipitate, the filtrate, now rich in the 3-isomer, is treated with sulfuric acid to remove excess barium ions. orgsyn.org

Potassium Salt Crystallization : The resulting solution is neutralized with potassium hydroxide and concentrated. Potassium chloride is often added to salt out the product. The crude potassium 3-phenanthrenesulfonate is then purified by recrystallization from hot water, yielding the pure product. orgsyn.org

The following table outlines the role of different salt forms in the separation process.

| Salt Form | Ion Added | Purpose in Separation | Key Property Exploited |

|---|---|---|---|

| Sodium Phenanthrenesulfonate | Na⁺ (from NaOH) | Initial precipitation of mixed isomers from the reaction mixture. | Sodium 2-sulfonate is less soluble than the 3-sulfonate in neutral solution, allowing for initial enrichment. orgsyn.org |

| Barium Phenanthrenesulfonate | Ba²⁺ (from BaCl₂) | Selective removal of the 2-isomer. | Barium 2-phenanthrenesulfonate is significantly less soluble in hot water than the 3-sulfonate isomer. orgsyn.org |

| Potassium Phenanthrenesulfonate | K⁺ (from KOH/KCl) | Final isolation and purification of the 3-isomer. | Allows for effective crystallization of pure potassium 3-phenanthrenesulfonate from the enriched mother liquor. orgsyn.org |

Indirect Synthesis Pathways to this compound and its Precursors

While direct sulfonation of phenanthrene is the most documented method, indirect synthetic routes offer alternative strategies, often by introducing the sulfonic acid group via the transformation of another functional group already positioned on the phenanthrene ring. Though specific, well-established protocols for the indirect synthesis of this compound are not widely reported in the literature, plausible pathways can be proposed based on standard aromatic chemistry.

One potential, though not explicitly documented, route could involve a Sandmeyer-type reaction. The Sandmeyer reaction is a versatile method for substituting an aromatic amino group via its diazonium salt with a wide range of nucleophiles. wikipedia.orgorganic-chemistry.org A specialized variation of this reaction allows for the introduction of a sulfonyl chloride group (-SO₂Cl), which can be subsequently hydrolyzed to the desired sulfonic acid (-SO₃H). nih.gov This would involve a multi-step synthesis starting from a precursor like 3-aminophenanthrene. The amine would first be converted to its corresponding diazonium salt, which would then be reacted with sulfur dioxide in the presence of a copper catalyst to yield 3-phenanthrenesulfonyl chloride. A final hydrolysis step would furnish this compound. However, the literature predominantly focuses on the direct sulfonation pathway for this particular compound.

Derivatization and Functionalization of this compound

Synthesis of Salt Derivatives

The synthesis of salt derivatives of this compound is fundamental to its purification and identification. As a strong acid, it readily reacts with bases to form stable, often crystalline, salts. The formation of sodium, potassium, and barium salts is an integral part of the separation process following direct sulfonation, as described previously. orgsyn.org These salts are typically prepared by reacting the acidic sulfonation mixture or the isolated sulfonic acid with the corresponding hydroxide or chloride salt. orgsyn.org

For identification and characterization purposes, organic amine salts are also prepared. The p-toluidine (B81030) salt of this compound is particularly useful for confirmation of its identity, as it has a distinct crystalline form (thick needles) and a sharp melting point. orgsyn.org

The table below lists key salt derivatives and their reported properties.

| Derivative Name | Formula of Cation | Method of Preparation | Reported Properties/Use |

|---|---|---|---|

| Sodium 3-phenanthrenesulfonate | Na⁺ | Neutralization with sodium hydroxide. orgsyn.org | Intermediate in separation; more soluble than the 2-isomer. orgsyn.org |

| Potassium 3-phenanthrenesulfonate | K⁺ | Neutralization with potassium hydroxide or addition of potassium chloride. orgsyn.org | The final, purified crystalline product from the separation process. orgsyn.org |

| Barium 3-phenanthrenesulfonate | Ba²⁺ | Metathesis with barium chloride. orgsyn.org | Remains in solution during the removal of the less soluble barium 2-sulfonate. orgsyn.org |

| p-Toluidine 3-phenanthrenesulfonate | [CH₃C₆H₄NH₃]⁺ | Reaction with p-toluidine. orgsyn.org | Forms thick needles with a melting point of 217°C (222°C corrected); used for identification. orgsyn.org |

Covalent Incorporation into Polymeric Structures

The covalent incorporation of this compound into polymeric structures is a key strategy for designing advanced materials with tailored properties. The phenanthrene unit imparts rigidity, thermal stability, and specific photophysical characteristics, while the sulfonic acid group provides hydrophilicity, ion-exchange capabilities, and potential for catalytic activity. Methodologies for integrating this molecule into polymer backbones or as pendant groups primarily involve post-polymerization modification or the polymerization of a functionalized phenanthrene monomer.

One common approach is the post-polymerization sulfonation of polymers containing phenanthrene moieties. In this method, a pre-formed polymer with phenanthrene units is treated with a sulfonating agent. The reaction conditions, such as the choice of sulfonating agent (e.g., concentrated sulfuric acid, chlorosulfonic acid), temperature, and reaction time, can be controlled to influence the degree of sulfonation. nih.govmdpi.com This method is advantageous for its relative simplicity and applicability to various existing polymers. However, achieving regioselectivity for the 3-position on the phenanthrene ring can be challenging and may lead to a mixture of isomers.

A more precise method involves the polymerization of monomers already containing the this compound group or a protected version thereof. This strategy allows for exact control over the placement and density of the functional group within the polymer architecture. For instance, a phenanthrene molecule functionalized with a polymerizable group (like a vinyl or acyl group) and a sulfonic acid group can be synthesized and then homo- or co-polymerized. Techniques such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization can be employed to create well-defined polymers with controlled molecular weights and low polydispersity. nih.gov

Furthermore, nickel-catalyzed cross-coupling reactions , such as the Yamamoto or Suzuki coupling, are effective for synthesizing conjugated polymers. mdpi.commdpi.com A dihalogenated phenanthrene derivative, which can be subsequently sulfonated, or a dihalogenated phenanthrene-3-sulfonate monomer can be used in these polycondensation reactions to create sulfonated polyphenylene-type structures. These polymers are of interest for applications in proton exchange membranes for fuel cells due to their high thermal stability and proton conductivity. mdpi.com

The table below summarizes key polymerization strategies for incorporating sulfonate functionalities into polymers, which are applicable to this compound.

| Methodology | Description | Key Advantages | Potential Challenges |

|---|---|---|---|

| Post-Polymerization Sulfonation | Sulfonation of a pre-existing polymer containing phenanthrene units using agents like H₂SO₄ or ClSO₃H. nih.govmdpi.com | Applicable to a wide range of polymers; relatively simple procedure. | Lack of regioselectivity; potential for side reactions and polymer degradation. |

| Controlled Radical Polymerization (e.g., ATRP) | Polymerization of a custom-synthesized monomer derived from this compound. nih.gov | Precise control over polymer architecture, molecular weight, and functionality placement. | Requires multi-step synthesis of the functional monomer. |

| Nickel-Catalyzed Cross-Coupling | Polycondensation of dihalogenated phenanthrene-based monomers to form conjugated polymers. mdpi.commdpi.com | Creates rigid, thermally stable polymer backbones suitable for electronic and membrane applications. | Monomer synthesis can be complex; catalyst removal may be necessary. |

Formation of Complex Species for Material Development

The unique molecular structure of this compound, featuring a large, planar aromatic system and an ionic sulfonate group, facilitates its participation in the formation of various complex species, including metal-organic complexes and supramolecular assemblies. These complexes are foundational for the development of novel materials with applications in areas such as catalysis, sensing, and light-harvesting.

Metal Coordination: The sulfonate group (–SO₃H) can act as a versatile ligand for metal ions. It can coordinate to metal centers in a monodentate or bridging fashion, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). rsc.org The interaction is typically between the oxygen atoms of the sulfonate group and the metal ion. The choice of metal ion, its coordination preference, and the reaction conditions dictate the final structure and dimensionality of the resulting complex. For example, complexation with transition metals can yield materials with interesting magnetic or catalytic properties. The phenanthrene backbone itself can also influence the packing of these structures through non-covalent interactions.

Supramolecular Assembly: Beyond direct metal coordination, the phenanthrene moiety is highly adept at forming ordered structures through non-covalent interactions. These interactions include:

π-π Stacking: The extensive aromatic surface of the phenanthrene rings allows for strong face-to-face or offset stacking interactions between molecules. researchgate.net This is a primary driving force in the self-assembly of phenanthrene-containing molecules into well-defined nanostructures like columns, sheets, or vesicles.

Hydrogen Bonding: The sulfonic acid group is a strong hydrogen bond donor and acceptor, enabling the formation of robust networks. These interactions, in concert with π-π stacking, can direct the assembly of complex architectures.

Electrostatic Interactions: As an acid, the sulfonate group is typically deprotonated and carries a negative charge, allowing for electrostatic interactions with cationic species. This has been exploited to create complex salts and co-crystals.

A notable example of material development through complexation is the formation of light-harvesting systems. Vesicle-shaped supramolecular polymers have been formed from the self-assembly of DNA duplexes modified with phenanthrene overhangs. nih.gov In these structures, the assembled phenanthrene units act as light-harvesting complexes that can absorb and transfer energy to an acceptor molecule. nih.gov This demonstrates how the photophysical properties of the phenanthrene core can be harnessed within a complex, ordered assembly for advanced functional materials.

The following table outlines the primary strategies for forming complex species with this compound.

| Complexation Strategy | Driving Forces | Resulting Structures | Potential Applications |

|---|---|---|---|

| Metal Coordination | Covalent bonding between sulfonate oxygen atoms and metal ions. rsc.org | Coordination polymers, Metal-Organic Frameworks (MOFs). | Catalysis, gas storage, molecular sensing. |

| π-π Stacking | Van der Waals forces between aromatic phenanthrene rings. researchgate.net | Columnar stacks, layered materials, liquid crystals. | Organic electronics, photovoltaics. |

| Supramolecular Assembly | Hydrogen bonding, electrostatic interactions, π-π stacking. nih.gov | Vesicles, gels, fibers, co-crystals. | Drug delivery, light-harvesting systems, functional nanomaterials. |

Reactivity and Mechanistic Investigations of 3 Phenanthrenesulfonic Acid

Fundamental Reaction Pathways and Mechanisms

The formation and reactions of 3-phenanthrenesulfonic acid are governed by specific chemical principles, primarily through electrophilic and homolytic pathways.

Electrophilic Aromatic Substitution Mechanisms in Sulfonation

The introduction of a sulfonic acid group onto the phenanthrene (B1679779) ring to form this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.orgwikipedia.org This type of reaction involves an electrophile replacing an atom, typically hydrogen, on an aromatic system. wikipedia.org

The sulfonation of phenanthrene is typically achieved by heating it with concentrated sulfuric acid. wikipedia.org The actual electrophile in this process is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. wikipedia.orgmasterorganicchemistry.com The reaction mechanism proceeds in several steps:

Generation of the Electrophile : In concentrated sulfuric acid, sulfur trioxide is generated and then protonated, creating a highly reactive electrophile. masterorganicchemistry.comyoutube.com

Nucleophilic Attack : The π-electron system of the phenanthrene ring acts as a nucleophile, attacking the electrophilic sulfur atom of HSO₃⁺. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org This step is the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation : A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the sulfonic acid group. masterorganicchemistry.com This restores the aromaticity of the phenanthrene ring, resulting in the final product, phenanthrenesulfonic acid. wikipedia.orgmasterorganicchemistry.com

The sulfonation of phenanthrene yields a mixture of isomers, including 2- and 3-phenanthrenesulfonic acids. wikipedia.orglibretexts.org The distribution of these products is influenced by reaction conditions such as temperature. For instance, sulfonation at 120-125°C produces a mixture where the 2- and 3-isomers are the main components. orgsyn.org At lower temperatures, 1- and 9-phenanthrenesulfonic acids can also be formed. epa.gov The regioselectivity is determined by the relative stability of the carbocation intermediates formed during the attack at different positions on the phenanthrene ring. libretexts.org

Table 1: Isomeric Products of Phenanthrene Sulfonation

| Isomer | Position of Sulfonic Group |

|---|---|

| 1-Phenanthrenesulfonic acid | 1 |

| 2-Phenanthrenesulfonic acid | 2 |

| This compound | 3 |

| 9-Phenanthrenesulfonic acid | 9 |

Homolytic Aromatic Sulfonation Studies

While electrophilic substitution is the dominant pathway, aromatic compounds can also undergo homolytic substitution involving free radicals. In the context of phenanthrene, studies have explored reactions with aryl radicals, such as in base-promoted homolytic aromatic substitution (BHAS), to synthesize phenanthrene derivatives. rsc.org

Homolytic sulfonation is less common but can be achieved through methods like sulfoxidation, where alkanes react with sulfur dioxide and oxygen under irradiation. wikipedia.org Although specific studies detailing the homolytic sulfonation of phenanthrene to yield this compound are not prevalent in the provided search results, the principles of free-radical aromatic substitution suggest that a sulfonyl radical (•SO₃H) could theoretically attack the phenanthrene ring. This pathway would involve the formation of a radical intermediate, followed by hydrogen abstraction to yield the final product. Research into radical-radical reactions has been crucial for understanding the formation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene and anthracene (B1667546) in high-temperature environments. nih.gov

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of sulfonation are critical for controlling the reaction outcome. The sulfonation of aromatic hydrocarbons is a reversible process. wikipedia.org

Kinetics : The rate of sulfonation is influenced by factors such as the concentration of sulfuric acid, temperature, and the presence of catalysts. researchgate.net The formation of the arenium ion is the slow, rate-determining step. docbrown.info Studies on the oxidation of phenanthrene have utilized methods like Runge-Kutta integration to estimate kinetic parameters, which are essential for reactor design and optimization. journalcjast.com For sulfonation reactions, increasing the temperature generally increases the reaction rate. frontiersin.org Ultrasound assistance has also been shown to enhance the rate and selectivity of sulfonation for various aromatic compounds. researchgate.net

Thermodynamics : The sulfonation of alkylbenzenes has been studied thermodynamically, with the Gibbs free energy (ΔG) of the reaction being a key parameter. For some sulfonation reactions, the average Gibbs energy is approximately -225.9 kJ/mol, indicating a spontaneous process. inlibrary.uz The reversibility of sulfonation means that under dilute, hot aqueous acid conditions, desulfonation can occur, removing the sulfonic acid group. wikipedia.orgyoutube.com This reversibility is useful for employing the sulfonate group as a temporary protecting group in organic synthesis. wikipedia.org Thermodynamic analysis of phenanthrene hydrogenation shows that temperature significantly affects the equilibrium compositions of the reaction system. researchgate.net Similarly, for the sulfonation of phenanthrene, temperature influences the distribution of isomeric products, which is a reflection of the thermodynamic stability of the intermediates and products.

Mechanistic Insights into Derivatization Reactions

This compound and its derivatives can undergo further reactions, such as polymerization and complexation with metal ions, leading to materials with specific properties.

Polymerization Mechanisms Involving Phenanthrenesulfonic Acid

Sulfonated aromatic polymers are of interest for applications such as ion exchange resins and proton exchange membranes in fuel cells. nih.govresearchgate.net The polymerization can involve the phenanthrene backbone or utilize the sulfonic acid group.

One approach is the oxidative coupling polymerization of phenanthrene followed by sulfonation. For example, condensed polynuclear aromatic (COPNA) resins have been prepared by reacting phenanthrene with cross-linking agents, followed by treatment with fuming sulfuric acid to introduce sulfonic acid groups. researchgate.net

Another method is the polymerization of monomers already containing a sulfonic acid group or a protected form of it. Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique used to synthesize well-defined polymers with sulfonic acid functionalities. nih.gov However, the direct polymerization of sulfonic acid-containing monomers can be challenging due to their interaction with the catalyst. Therefore, the sulfonic acid group is often protected (e.g., as an ester) before polymerization and deprotected afterward. nih.gov

The mechanism of these polymerizations depends on the method used. For oxidative coupling, it involves the formation of radical cations that couple to form new C-C bonds. For ATRP, it is a controlled radical process involving a transition metal catalyst that reversibly activates and deactivates the growing polymer chain.

Complexation Mechanisms with Metal Ions

The sulfonate group (–SO₃⁻) can act as a ligand, coordinating with metal ions. researchgate.net While the phenanthrene ring itself is a well-known chelating ligand, particularly in the form of 1,10-phenanthroline, the sulfonic acid group provides an additional site for metal coordination. nih.govamazonaws.com

The coordination can occur through the oxygen atoms of the sulfonate group. The nature of the complex formed depends on the metal ion, the solvent, and the presence of other ligands. researchgate.net In mixed-ligand complexes, this compound could coordinate alongside other ligands like phenanthroline. amazonaws.com The binding interaction involves the donation of electron pairs from the sulfonate oxygens to the metal center, forming coordinate bonds.

Tris(phenanthroline) metal complexes are known to bind to DNA through noncovalent interactions like intercalation and groove binding. libretexts.org While not directly involving this compound, this illustrates the strong coordinating ability of the phenanthrene structure. The presence of a sulfonate group could influence the solubility and electronic properties of such metal complexes, potentially modifying their interactions with biological molecules or their catalytic activity.

Advanced Analytical Characterization Techniques in 3 Phenanthrenesulfonic Acid Research

Spectroscopic Methodologies for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for elucidating the intricate structural and electronic features of 3-phenanthrenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like this compound. researchgate.netcore.ac.ukslideshare.netvanderbilt.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the phenanthrene (B1679779) ring would exhibit characteristic chemical shifts in the aromatic region (typically between 7.0 and 9.0 ppm). The precise chemical shift of each proton is influenced by its position relative to the electron-withdrawing sulfonic acid group and the anisotropic effects of the fused aromatic rings. The proton on the carbon bearing the sulfonic acid group (C3) is absent, and the protons on the adjacent carbons (C2 and C4) would be expected to be shifted downfield. The coupling patterns (splitting of signals) between adjacent protons would provide crucial information for assigning the signals to specific protons on the phenanthrene skeleton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound would show distinct signals for each of the 14 carbon atoms of the phenanthrene skeleton. The carbon atom directly attached to the sulfonic acid group (C3) would be significantly deshielded and appear at a characteristic downfield chemical shift. The chemical shifts of the other carbon atoms would also be influenced by the substituent, allowing for complete assignment of the carbon skeleton. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups and quaternary carbons are present in the aromatic core of this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | 8.0 - 8.2 | C-1: 125 - 127 |

| H-2 | 7.8 - 8.0 | C-2: 127 - 129 |

| H-4 | 8.2 - 8.4 | C-3: 140 - 145 |

| H-5 | 7.6 - 7.8 | C-4: 128 - 130 |

| H-6 | 7.5 - 7.7 | C-4a: 130 - 132 |

| H-7 | 7.5 - 7.7 | C-4b: 131 - 133 |

| H-8 | 7.6 - 7.8 | C-5: 123 - 125 |

| H-9 | 8.5 - 8.7 | C-6: 126 - 128 |

| H-10 | 8.6 - 8.8 | C-7: 126 - 128 |

| -SO₃H | 10.0 - 12.0 | C-8: 123 - 125 |

| C-8a: 130 - 132 | ||

| C-9: 128 - 130 | ||

| C-10: 124 - 126 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czlibretexts.orgdocbrown.info In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the sulfonic acid group and the aromatic phenanthrene core.

Key expected IR absorption bands include:

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the sulfonic acid.

S=O stretch: Strong and distinct absorption bands around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.

S-O stretch: An absorption band in the 1000-1100 cm⁻¹ region.

Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹.

Aromatic C=C stretch: Multiple sharp absorption bands in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uzh.chshu.ac.ukyoutube.comstackexchange.comslideshare.net The extended π-conjugated system of the phenanthrene core in this compound gives rise to characteristic absorption bands in the UV region. The spectrum is expected to show multiple absorption maxima (λ_max) corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring. The presence of the sulfonic acid group may cause a slight shift in the absorption maxima compared to unsubstituted phenanthrene.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.netlibretexts.org For this compound, with a molecular formula of C₁₄H₁₀O₃S, the expected monoisotopic mass is approximately 258.04 Da. nih.gov

High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, confirming the elemental formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic sulfonic acids include the loss of the SO₃H group (a loss of 81 Da) or SO₃ (a loss of 80 Da), leading to a prominent peak corresponding to the phenanthrene cation. Other fragment ions may arise from the cleavage of the phenanthrene ring system. whitman.edudocbrown.info

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₄H₁₀O₃S]⁺ | ~258.04 | Molecular Ion |

| [M-SO₃]⁺ | [C₁₄H₁₀]⁺ | ~178.08 | Loss of sulfur trioxide |

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for the purification, isolation, and quantitative analysis of this compound, as well as for the separation of its isomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. sielc.comresearchgate.netnih.govresearchgate.netsielc.com For this compound, reversed-phase HPLC is a commonly employed method. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time of this compound would be influenced by the polarity of the mobile phase, its pH, and the type of stationary phase.

HPLC is particularly crucial for the separation of phenanthrenesulfonic acid isomers (e.g., 1-, 2-, 3-, and 9-isomers), which are often formed as a mixture during the sulfonation of phenanthrene. orgsyn.org By carefully optimizing the chromatographic conditions, such as the mobile phase composition and gradient, baseline separation of these isomers can be achieved, allowing for their individual quantification and isolation. upce.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Precursors

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netshimadzu.comnih.gov While this compound itself is non-volatile and not directly amenable to GC analysis without derivatization, GC-MS is invaluable for the analysis of volatile precursors and potential byproducts in its synthesis.

For instance, the starting material, phenanthrene, and other polycyclic aromatic hydrocarbons (PAHs) can be readily analyzed by GC-MS to assess their purity. researchgate.netnih.gov Furthermore, any volatile organic compounds formed as side products during the sulfonation reaction can be identified and quantified using this technique.

Electrochemical and Morphological Characterization Methods

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of materials modified with this compound. This method provides insights into the oxidation and reduction potentials, the stability of electrochemically generated species, and the electrocatalytic activity of the modified material. When a material is modified, for instance by electropolymerizing this compound onto an electrode surface, CV can characterize the resulting polymer film.

In a typical CV experiment, the potential applied to a working electrode is scanned linearly versus time in a cyclic manner. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram. For phenanthrene and its derivatives, CV scans reveal distinct oxidation features. nih.gov For example, studies on various phenanthrene derivatives show that they exhibit reversible reduction waves and less chemically reversible oxidation waves. nih.gov The stability of the resulting radical cations can be enhanced by increasing the conjugation of substituent groups on the phenanthrene core. nih.gov

The electrochemical behavior of materials modified with sulfonated aromatic compounds is often pH-dependent, indicating that proton transfer accompanies the electron transfer (redox) reactions. researchgate.net The voltammograms of such modified electrodes typically show redox couples (corresponding anodic and cathodic peaks) that can be attributed to the interconversion between different oxidation states of the polymer. researchgate.net For instance, the redox couple at lower potentials can be ascribed to the transformation from a fully reduced form to a half-oxidized form, while a second couple at higher potentials may correspond to the conversion to a fully oxidized state. researchgate.net

The data obtained from CV analysis are crucial for applications such as electrochemical sensors and organic light-emitting diodes (OLEDs), where the electronic properties and redox stability of the material are paramount. academie-sciences.fr

Table 1: Representative Electrochemical Data from Cyclic Voltammetry of a Modified Electrode

This table illustrates the type of data obtained from a CV analysis of a hypothetical electrode modified with a polymer derived from a sulfonated aromatic compound, based on analogous systems.

| Parameter | Value (Volts vs. Ag/AgCl) | Interpretation |

| First Anodic Peak Potential (Epa1) | +0.30 V | Oxidation from reduced to semi-oxidized state. |

| First Cathodic Peak Potential (Epc1) | +0.17 V | Reduction from semi-oxidized to reduced state. |

| Second Anodic Peak Potential (Epa2) | +0.68 V | Oxidation from semi-oxidized to fully oxidized state. |

| Second Cathodic Peak Potential (Epc2) | +0.42 V | Reduction from fully oxidized to semi-oxidized state. |

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the context of this compound research, SEM is particularly useful for examining the structure of thin films, microparticles, or other nanostructures created from this compound or its derivatives.

For instance, when this compound is used to create a polymeric film on a substrate via electropolymerization, SEM can reveal critical information about the film's quality. It can show whether the film is uniform and smooth or if it has a more complex, porous structure. The morphology can be influenced by various factors, including the presence and type of dopant anions used during polymerization, which can affect the structural arrangement of the polymer chains.

Studies on phenanthrene microparticles have utilized SEM to confirm their spherical morphology. acs.org This direct visualization is critical for applications where particle shape and size distribution are important. The technique provides high-resolution images that allow for the detailed characterization of surface features, which can influence the material's physical and chemical properties, such as its surface area and interaction with other substances. The ability to tailor nanostructure morphology is a key aspect of developing functional materials, and SEM provides the direct visual feedback necessary for this process. nih.gov

Table 2: Morphological Features Observable by SEM for a Polymer Film

This table outlines typical morphological characteristics of a polymer film that can be identified using SEM and their potential implications.

| Observed Feature | Description | Potential Interpretation |

| Uniform Surface | A smooth, continuous film with few defects. | Successful and controlled deposition; good substrate coverage. |

| Porous Network | Interconnected pores and channels throughout the film. | High surface area, potentially useful for catalysis or sensing. |

| Nodular/Granular Structure | Composed of distinct, small globular particles. | Indicates nucleation and growth mechanism of the film. |

| Cracks or Defects | Discontinuities or fractures in the film. | May indicate mechanical stress or poor adhesion to the substrate. |

X-ray Diffraction for Solid-State Conformation and Crystallography

X-ray Diffraction (XRD) is the foremost analytical technique for determining the atomic and molecular structure of a crystal. For this compound, which is a solid at room temperature, XRD can provide definitive information about its solid-state conformation, crystal packing, and polymorphic forms. units.it The powder XRD (PXRD) technique, which uses a microcrystalline powder sample, is particularly well-suited for routine characterization. units.it

An XRD pattern plots the intensity of diffracted X-rays as a function of the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. units.it Therefore, it can be used to unambiguously identify the solid form of this compound and distinguish it from other isomers (e.g., 2-phenanthrenesulfonic acid) or related compounds.

Furthermore, XRD is crucial for studying how molecules pack together in a crystal lattice. This is important because the arrangement of molecules, particularly π-conjugated systems like phenanthrene, dictates the material's bulk properties, including its electronic and optical characteristics. researchgate.net Studies on phenanthrene have shown that its crystal structure can undergo phase transitions under high pressure, which can be monitored by XRD. researchgate.net The diffraction data reveal changes in the unit cell dimensions and crystal symmetry. researchgate.neted.ac.uk For sulfonated aromatic compounds, XRD has been used to determine the crystal structures of their various salts, revealing how counter-ions and solvent molecules are incorporated into the crystal lattice and participate in hydrogen bonding. researchgate.net

Table 3: Example of Powder X-ray Diffraction Peak Data for a Crystalline Phenanthrene Derivative

This table presents a hypothetical set of the most intense diffraction peaks, illustrating how XRD data is used to characterize a crystalline solid. researchgate.net

| Peak Position (2θ Angle) | d-spacing (Å) | Relative Intensity (%) |

| 7.10° | 12.42 | 100 |

| 10.69° | 8.26 | 45 |

| 12.87° | 6.87 | 60 |

| 14.28° | 6.19 | 85 |

| 21.50° | 4.13 | 30 |

| 25.90° | 3.44 | 50 |

Theoretical and Computational Chemistry Studies on 3 Phenanthrenesulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 3-Phenanthrenesulfonic acid.

Density Functional Theory (DFT) has become a vital technique for predicting the structures, energetics, and chemical reactivity of molecules. oncodesign-services.com For aromatic systems like this compound, DFT calculations can accurately model the distribution of electron density and predict sites susceptible to electrophilic or nucleophilic attack.

The reactivity and stability of phenanthrene (B1679779) derivatives are closely linked to their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com

Table 1: Calculated Electronic Properties of Parent Phenanthrene

| Property | Calculated Value | Method/Basis Set | Source |

| HOMO Energy | -5.93 eV | B3LYP/6-311++G(d, p) | researchgate.net |

| LUMO Energy | -1.58 eV | B3LYP/6-311++G(d, p) | researchgate.net |

| HOMO-LUMO Gap | 4.35 eV | B3LYP/6-311++G(d, p) | researchgate.net |

Computational methods are widely used to predict spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations can reliably simulate vibrational spectra (FT-IR and FT-Raman) for complex molecules like phenanthrene. researchgate.net By calculating the harmonic frequencies at the optimized molecular geometry, a theoretical spectrum can be generated that often shows excellent agreement with experimental results. researchgate.net For the parent phenanthrene molecule, vibrational assignments have been performed using the B3LYP/6-311++G(d,p) level of theory. researchgate.net Similar calculations for this compound would allow for the assignment of vibrational modes associated with the sulfonic acid group, such as the S=O and S-O stretches, in addition to the modes of the polycyclic aromatic frame.

The analysis of frontier molecular orbitals (FMOs) provides a visual representation of the regions involved in electronic transitions. For polycyclic aromatic hydrocarbons (PAHs), the HOMO and LUMO are typically π-orbitals delocalized across the fused ring system. researchgate.net In this compound, the HOMO would be expected to be distributed primarily over the electron-rich phenanthrene core, while the electron-withdrawing nature of the sulfonic acid group would likely cause the LUMO to have significant density localized near the substituent, influencing the molecule's electronic transitions and UV-Visible absorption spectrum. mdpi.com Time-dependent DFT (TD-DFT) is a powerful extension for modeling excited states and predicting absorption spectra, and has been successfully applied to various PAHs. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While the phenanthrene ring system is rigid, the sulfonic acid group has rotational freedom around the C-S bond. Molecular dynamics (MD) simulations can be employed to study the conformational preferences of this group and its interactions with surrounding molecules, particularly in solution. nih.gov

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of dynamic behavior. researchgate.net For this compound in an aqueous environment, MD simulations could reveal the structure of the solvation shell, highlighting the role of hydrogen bonding between the sulfonic acid's acidic proton and hydroxyl groups with water molecules. Such simulations have been used to study the aggregation behavior of phenanthrene in n-octanol, where π–π stacking interactions were identified as the main driving force for aggregation. mdpi.com Similar non-covalent interactions would be crucial in the behavior of this compound. Furthermore, MD simulations on systems containing sulfonic acid-functionalized ionic liquids have demonstrated the formation of strong hydrogen bonds between the sulfonic acid group and other species, which dictates the mixture's properties. researchgate.net These studies suggest that the interplay between the hydrophobic phenanthrene core and the hydrophilic sulfonic acid head is key to its behavior in different environments. acs.org

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing the transition states that connect them. The formation of this compound occurs via electrophilic aromatic substitution (EAS), where phenanthrene reacts with a sulfonating agent like sulfur trioxide (SO₃). wikipedia.orgepa.gov

The mechanism of EAS involves two primary steps: the attack of the aromatic ring on the electrophile to form a carbocation intermediate (known as a σ-complex or Wheland intermediate), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com The first step is typically rate-determining as it involves the disruption of the stable aromatic system. masterorganicchemistry.com DFT calculations can be used to model this pathway, determining the geometries and energies of the reactants, the σ-complex intermediate, and the transition states.

Phenanthrene is more reactive than benzene (B151609) in EAS reactions because the net loss in stabilization energy required to form the intermediate is lower. libretexts.org Sulfonation of phenanthrene can lead to several isomers. epa.govlibretexts.org Computational modeling can explain this regioselectivity by comparing the activation energies for the formation of the different possible σ-complexes. Attack at different positions on the phenanthrene ring leads to intermediates with varying degrees of stability. The stability is determined by the number of resonance structures that can be drawn for the carbocation while preserving a complete benzene ring within the structure. uomustansiriyah.edu.iq For phenanthrene, substitution at the 1, 3, 4, 5, 8, 9, and 10 positions is possible. Theoretical calculations of the transition state energies for each pathway can predict the most favorable substitution sites, providing a rationale for the experimental product distribution. acs.orgrsc.org Ab initio molecular dynamics simulations have been used to confirm reaction pathways for aromatic sulfonation, showing, for instance, a concerted pathway involving two SO₃ molecules for the sulfonation of benzene. rsc.orgnih.gov

Computational Studies on Structure-Activity Relationships (SAR) in Catalysis

Aryl sulfonic acids are widely used as strong Brønsted acid catalysts in various organic reactions, such as esterification and hydrolysis. researchgate.netnih.gov The catalytic activity of a molecule like this compound is directly related to the acidity of its sulfonic acid group, which in turn is influenced by the electronic properties of the phenanthrene ring.

Computational Structure-Activity Relationship (SAR) studies aim to correlate molecular structure and properties with biological or chemical activity. oncodesign-services.comnih.gov In the context of catalysis, DFT can be used to calculate descriptors that quantify the catalytic potential of this compound. Key descriptors could include:

Proton Affinity: The negative of the enthalpy change for the protonation reaction. A lower proton affinity for the conjugate base (phenanthrenesulfonate) corresponds to a stronger acid.

Charge on the Acidic Proton: A higher partial positive charge on the hydrogen atom of the -SO₃H group can indicate greater acidity.

Electronic Properties of the Aromatic Ring: The presence of other substituents on the phenanthrene ring could modulate the electron density and, consequently, the acidity of the sulfonic acid.

By building computational models for a series of substituted phenanthrenesulfonic acids, it would be possible to establish a quantitative relationship between these calculated descriptors and experimentally observed catalytic rates. researchgate.net Such SAR models are powerful tools for the rational design of more efficient catalysts, allowing for the in silico screening of potential candidates before their synthesis. oncodesign-services.comnih.gov

Research Applications and Emerging Areas Involving 3 Phenanthrenesulfonic Acid

Catalysis and Catalytic Materials

3-Phenanthrenesulfonic acid, as a type of aromatic sulfonic acid, functions as a Brønsted acid catalyst, donating a proton to accelerate various organic reactions. Brønsted acid catalysis is fundamental to numerous transformations, including esterification, hydration, and condensation reactions nih.govlibretexts.org. The catalytic activity of sulfonic acids stems from the presence of the strongly acidic sulfonic acid group (-SO₃H) attached to the aromatic ring structure.

A notable application of phenanthrenesulfonic acids is in the synthesis of biofuels. Specifically, 2- and 3-phenanthrenesulfonic acids have demonstrated excellent catalytic activity for the synthesis of biodiesel. Biodiesel production often involves the esterification of free fatty acids and transesterification of triglycerides, processes that are efficiently catalyzed by strong acid catalysts rsc.orgresearchgate.netmdpi.com. However, a significant challenge with using smaller, homogeneous catalysts like this compound is their stability; these aromatic molecules have a tendency to leach out from the reaction mixture over time, which complicates product purification and catalyst reusability.

To overcome the limitations of homogeneous catalysts, such as difficult separation and recovery, significant research has focused on developing heterogeneous catalysts. This involves immobilizing the active catalytic species onto a solid support, creating a solid acid catalyst that is easily separable from the reaction medium nih.govresearchgate.netresearchgate.net. Common supports include silica (B1680970), activated carbon, and various polymers nih.gov.

While the development of supported sulfonic acid catalysts is a major area of research, specific examples detailing the successful immobilization of this compound are not prominent in the literature. The primary challenge lies in the stability of the linkage between the phenanthrenesulfonic acid molecule and the support. As observed in its application as a homogeneous catalyst, the compound is prone to leaching. This instability suggests that creating a robust and reusable heterogeneous catalyst from this compound requires overcoming this tendency to detach from a solid support during chemical reactions.

The use of catalysts derived from or used in the processing of biomass is a key aspect of green chemistry. This compound has been explored in this context, particularly as a catalyst for biodiesel synthesis, which converts biomass-derived fats and oils into fuel. Its effectiveness in catalyzing the esterification process highlights its potential in bio-based applications.

However, the efficiency and stability of such catalysts are critical for industrial viability. The leaching of this compound during reactions presents a drawback. To enhance efficiency and stability, research has moved towards using larger, more complex bio-based molecules as catalyst scaffolds. For instance, catalysts have been developed by sulfonating macromolecules like cellulose (B213188) or biochar. These larger, more robust structures provide a stable backbone for the acidic functional groups, preventing the leaching that occurs with smaller molecules like phenanthrenesulfonic acid. This approach leads to more durable and efficient bio-based catalysts for biofuel production.

Ionic liquids (ILs) are salts with low melting points that are explored as "designer" solvents and catalysts. Brønsted acidic ionic liquids, which incorporate an acidic functional group like -SO₃H into the cation or anion, have been developed as recyclable and non-volatile acid catalysts. These ILs combine the advantages of homogeneous and heterogeneous catalysis, offering uniform acid sites and ease of separation.

The synthesis of acidic ILs often involves functionalizing cations like imidazolium (B1220033) or pyridinium (B92312) with an alkyl sulfonic acid group. Despite the extensive research into sulfonic acid-functionalized ionic liquids for various chemical processes, there is a lack of specific reports on the utilization of the this compound moiety within the structure of an ionic liquid catalyst. This suggests that its application in this specific area of catalysis is either not yet explored or has not been reported.

Advanced Materials Science and Nanotechnology

In the field of materials science, this compound has been used as a dopant in the synthesis of nanostructured conducting polymers. Conducting polymers, such as polyaniline and its derivatives, are of great interest for applications in electronics and sensors. Their properties can be tuned by introducing dopant molecules, which also influence the final morphology of the polymer.

A specific study demonstrated the preparation of nanostructured poly(2, 5-dimethoxyaniline) (PDMA) doped with phenanthrene (B1679779) sulphonic acid (PSA). The oxidative polymerization of the 2, 5-dimethoxyaniline monomer in the presence of PSA resulted in the formation of well-defined nanotubes and fibrils with diameters ranging from 200 to 300 nm scientific.net. The incorporation of the phenanthrene sulphonic acid into the polymer backbone was confirmed through spectroscopic analysis. These doped polymeric nanomaterials exhibit quasi-reversible electrochemical behavior and high conductivity, making them suitable for electrochemical applications scientific.net. The use of a bulky dopant like phenanthrene sulphonic acid plays a crucial role in directing the self-assembly of the polymer chains into these specific nanotubular and fibrillar morphologies.

Functionalization of Mesoporous Materials for Tailored Properties

The incorporation of sulfonic acid groups, including arene-sulfonic acids derived from compounds like this compound, into mesoporous materials, particularly silica, is a significant area of research for creating robust solid acid catalysts. These functionalized materials combine the high surface area and ordered pore structure of mesoporous silica with the strong acidic properties of the sulfonic acid moiety, offering advantages over traditional homogeneous or heterogeneous catalysts. ucsb.eduuq.edu.au

Two primary strategies are employed for the synthesis of sulfonic acid-functionalized mesoporous silica:

Post-Synthetic Grafting: This method involves first synthesizing the mesoporous silica support (e.g., SBA-15) and then covalently attaching the sulfonic acid group or its precursor to the silica surface. For instance, the silanol (B1196071) groups on the silica surface can serve as anchor points for direct sulfonation using reagents like chlorosulfonic acid. mdpi.com Alternatively, an organosilane precursor such as 3-mercaptopropyltrimethoxysilane (MPTMS) can be grafted onto the surface, followed by oxidation of the thiol (-SH) group to a sulfonic acid (-SO₃H) group, typically using hydrogen peroxide. mdpi.comnih.gov

Co-condensation (One-Pot Synthesis): In this approach, a silica precursor like tetraethyl orthosilicate (B98303) (TEOS) is condensed simultaneously with an organosilane containing the sulfonic acid precursor (e.g., MPTMS). acs.orgproquest.com This method allows for a homogeneous distribution of the functional groups throughout the silica framework. The final step still involves the oxidation of the thiol groups to achieve the desired sulfonic acid functionality. nih.govacs.org

The properties of the resulting catalyst can be tailored by the choice of the sulfonic acid precursor. Arene-sulfonic acid groups, such as phenyl-sulfonic or phenanthrene-sulfonic acid, generally exhibit higher acid strength compared to their alkyl counterparts (e.g., propyl-sulfonic acid). ucsb.edu Furthermore, incorporating hydrophobic organic groups into the silica framework can enhance catalytic activity in reactions that produce water, as the hydrophobic environment helps to prevent the deactivation of the acid sites by water molecules. ucsb.edu These materials have demonstrated high efficiency in a variety of acid-catalyzed reactions, including esterification, Friedel-Crafts alkylation, and condensation reactions. ucsb.edunih.gov

| Method | Description | Key Precursors | Oxidation Step | Reference |

|---|---|---|---|---|

| Post-Synthetic Grafting | The functional group is added to a pre-formed mesoporous silica support. | Pre-made silica (e.g., SBA-15), 3-mercaptopropyltrimethoxysilane (MPTMS), Chlorosulfonic acid | Required for thiol (-SH) precursors (e.g., using H₂O₂) | mdpi.com |

| Co-condensation | Silica precursor and functional organosilane are condensed together in a one-pot synthesis. | Tetraethyl orthosilicate (TEOS), MPTMS | Required for thiol (-SH) precursors (e.g., using H₂O₂) | nih.govacs.orgproquest.com |

Exploration in Sensing Applications

While specific applications of this compound as a primary sensing molecule are not extensively documented, its structural characteristics suggest potential in the field of chemical sensing, particularly in fluorescence-based detection. The core of the molecule is phenanthrene, a polycyclic aromatic hydrocarbon (PAH) well-known for its intrinsic fluorescent properties. jascoinc.com

Fluorescence spectroscopy is a highly sensitive technique used for the detection of trace amounts of PAHs in environmental samples. mdpi.comdisen-sensor.com The principle relies on the ability of these molecules to absorb light at a specific excitation wavelength and then emit light at a longer, characteristic emission wavelength. disen-sensor.com This fluorescence can be exploited for detection in several ways:

Direct Detection: The inherent fluorescence of the phenanthrene structure allows for its direct quantification. The presence of the sulfonic acid group modifies the molecule's solubility and electronic properties, which could subtly alter its fluorescence spectrum (excitation and emission maxima) and quantum yield compared to the parent phenanthrene, potentially allowing for selective detection.

Component in Sensor Arrays: The unique spectral fingerprint of a sulfonated PAH could be used as one component in a fluorescent sensor array. Such arrays utilize the differential responses of several fluorescent compounds to an analyte, creating a pattern that can be used to identify and quantify specific substances with high accuracy. researchgate.net

The sulfonic acid group imparts high water solubility to the otherwise hydrophobic phenanthrene core. This property is advantageous for developing sensors intended for aqueous environments, as it prevents aggregation and ensures a uniform molecular distribution, which is crucial for reliable fluorescence measurements. Although this remains an emerging area, the combination of the highly fluorescent PAH core with a water-solubilizing functional group makes this compound a candidate for future research in the development of optical sensors for environmental or biological applications.

Precursor in Advanced Organic Synthesis and Chemical Intermediate Research

This compound is a valuable chemical intermediate in advanced organic synthesis, primarily serving as a strategic precursor for the preparation of various substituted phenanthrene derivatives. orgsyn.orgnih.gov The phenanthrene framework is a core structure in numerous biologically active compounds and complex natural products, making methods for its functionalization highly important. nih.gov

The synthesis of this compound typically begins with the direct sulfonation of phenanthrene using concentrated sulfuric acid at elevated temperatures (around 120-125°C). orgsyn.org This reaction yields a mixture of isomers, predominantly 2-phenanthrenesulfonic acid and this compound, which must then be separated. researchgate.net The separation process often involves fractional crystallization of their salts (e.g., sodium, potassium, or barium salts), exploiting the different solubilities of the isomeric salts. orgsyn.org

Once isolated, the sulfonic acid group (-SO₃H) on the phenanthrene ring acts as a versatile functional handle. It can be readily converted into other functional groups or used to direct further substitutions on the aromatic core. For example:

Conversion to Sulfonyl Chlorides: The sodium or potassium salt of this compound can be treated with reagents like phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield phenanthrene-3-sulfonyl chloride. researchgate.net This sulfonyl chloride is a key intermediate for synthesizing sulfonamides, sulfonate esters, and other derivatives.

Alkali Fusion for Phenols: Although a classic reaction, alkali fusion can convert the sulfonic acid into a hydroxyl group, producing 3-hydroxyphenanthrene.

Identification and Derivatization: The sulfonic acid can be converted into crystalline derivatives for identification purposes, such as the p-toluidine (B81030) salt, which has a distinct melting point. orgsyn.org

The strategic placement of the sulfonate at the 3-position allows chemists to build molecular complexity, leading to the synthesis of novel compounds with potential applications in materials science and medicinal chemistry, such as allosteric modulators for NMDA receptors. nih.gov

| Reaction Step | Description | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| Synthesis | Direct sulfonation of the parent PAH. | Phenanthrene, concentrated Sulfuric Acid (H₂SO₄) | Mixture of phenanthrenesulfonic acid isomers | orgsyn.org |

| Conversion to Sulfonyl Chloride | Transformation of the sulfonate salt into a more reactive intermediate. | Sodium phenanthrene-3-sulfonate, Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃) | Phenanthrene-3-sulfonyl chloride | researchgate.net |

| Derivative for Identification | Formation of a crystalline salt with a sharp melting point for characterization. | Potassium phenanthrene-3-sulfonate, p-Toluidine, Hydrochloric acid (HCl) | p-Toluidine salt of this compound | orgsyn.org |

Environmental Research Contexts of Sulfonated Aromatics

Studies on Environmental Fate and Transformation Pathways of Sulfonated PAHs

Sulfonated polycyclic aromatic hydrocarbons (PAHs), such as this compound, are relevant in environmental research primarily as transformation products of parent PAHs. epa.gov PAHs are ubiquitous environmental pollutants originating from the incomplete combustion of organic materials like fossil fuels and biomass. pjoes.com Once released into the atmosphere, they can undergo various chemical reactions. nih.gov

One significant atmospheric transformation pathway involves the reaction of PAHs with sulfur oxides (SOₓ), particularly in the presence of sunlight, which can lead to the formation of PAH-sulfonic acids. epa.govijaar.org Therefore, this compound can be formed in the environment from its parent compound, phenanthrene.

The environmental fate and transport of a sulfonated PAH are markedly different from the parent compound due to the presence of the highly polar sulfonic acid group:

Solubility and Transport: Phenanthrene is hydrophobic and has low water solubility, causing it to adsorb strongly to particulate matter in the air and sediment or soil in terrestrial and aquatic systems. epa.gov In contrast, the sulfonic acid group makes this compound significantly more water-soluble. This increased solubility enhances its mobility in aqueous systems, such as groundwater and surface water, and reduces its tendency to bind to soil and sediment particles.

Deposition: While parent PAHs are transported long distances primarily adsorbed on airborne particles, their sulfonated derivatives, once formed, are more susceptible to wet deposition (washout by rain) due to their higher water solubility. pjoes.com

The study of these transformation products is crucial for a complete understanding of the environmental impact of PAH pollution, as the derivatives may have different toxicological profiles and degradation pathways compared to the original compounds.

Abiotic and Biotic Degradation Mechanisms of Sulfonic Acids in Environmental Systems

The degradation of sulfonated aromatic compounds like this compound in the environment can occur through both abiotic (non-biological) and biotic (biological) mechanisms. The presence of the sulfonate group generally increases the resistance of the aromatic structure to degradation compared to the parent PAH.

Abiotic Degradation:

Hydrothermal Degradation: Studies on model compounds have shown that aromatic sulfonic acids are susceptible to degradation under hydrothermal conditions (high temperature and pressure in water). The carbon-sulfur bond in aromatic sulfonates is weaker and more readily hydrolyzed under these conditions compared to the C-S bond in alkyl sulfonic acids. brandeis.edu

Mechanochemical Degradation: This process involves using mechanical energy (e.g., grinding) to induce chemical reactions. The mechanochemical treatment of aromatic sulfonic acids in the presence of strong reducing agents like magnesium or calcium metals has been shown to cause partial or even complete degradation. nih.gov

Sonochemical Degradation: The application of high-frequency ultrasound can generate hydroxyl radicals in water, which are highly reactive and can attack the aromatic ring of compounds like benzenesulfonic acid, leading to hydroxylation and eventual ring cleavage. cusat.ac.in This advanced oxidation process could potentially degrade this compound.

Biotic Degradation: The biodegradation of sulfonated aromatic compounds is generally limited and slower than that of their non-sulfonated counterparts. nih.gov Many of these compounds are considered poorly biodegradable and can persist in the environment. core.ac.uknih.gov

Microbial Degradation: While many microorganisms cannot readily break down sulfonated aromatics, specific bacterial strains have been identified that can utilize some of these compounds, such as aminobenzenesulfonic acids, as a source of carbon and energy under aerobic conditions. core.ac.uknih.gov The degradation of the parent compound, phenanthrene, by various bacteria is well-documented and typically proceeds through hydroxylation by dioxygenase enzymes, followed by ring cleavage. osdd.netnih.govresearchgate.net The bulky and electron-withdrawing sulfonic acid group likely hinders the initial enzymatic attack, making this compound more recalcitrant to microbial degradation than phenanthrene itself. Complete mineralization would require microbes to possess enzymatic machinery capable of both cleaving the aromatic rings and desulfonation (cleavage of the C-S bond). core.ac.uk

| Mechanism Type | Specific Process | Description | Reference |

|---|---|---|---|

| Abiotic | Hydrothermal | Degradation in high-temperature water; aromatic C-S bond is susceptible. | brandeis.edu |

| Mechanochemical | Degradation induced by mechanical energy with reducing agents. | nih.gov | |

| Sonochemical | Degradation by hydroxyl radicals generated via ultrasound in water. | cusat.ac.in | |

| Biotic | Microbial Degradation | Generally slow and limited; requires specific aerobic bacterial strains capable of desulfonation and ring cleavage. More recalcitrant than parent PAHs. | nih.govcore.ac.uknih.gov |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Approaches for 3-Phenanthrenesulfonic Acid

The traditional synthesis of this compound often involves the use of concentrated sulfuric acid at elevated temperatures, a process that is energy-intensive and can lead to the formation of by-products and sulfur dioxide emissions. orgsyn.org A primary challenge for future research is the development of greener, more sustainable synthetic routes. This involves exploring alternative sulfonating agents and catalytic systems that operate under milder conditions.

Future research will likely focus on:

Heterogeneous Catalysis: Designing solid acid catalysts that can replace homogeneous acids like sulfuric acid. Materials like sulfonated mesoporous silica (B1680970) or functionalized nanotubes could offer high activity, selectivity, and, crucially, recyclability, aligning with green chemistry principles. researchgate.net The use of catalysts can mitigate many of the risks associated with the preparation and use of various chemicals. researchgate.net

Alternative Sulfonating Agents: Investigating less corrosive and more selective sulfonating agents. Recent developments in imidazolium-based sulfonating agents, for instance, allow for precise control over the degree of sulfonation in aromatic polymers, a concept that could be adapted for smaller molecules like phenanthrene (B1679779). acs.org

Solvent-Free and Alternative Solvent Systems: Moving away from traditional organic solvents towards solvent-free reaction conditions or the use of greener solvents like ionic liquids or water-based systems. researchgate.net This not only reduces the environmental impact but can also simplify product purification. researchgate.net The development of such protocols is a key objective in modern organic synthesis. researchgate.net

Integration of Advanced In Situ Characterization Techniques for Reaction Monitoring

A significant challenge in optimizing the synthesis of this compound is the difficulty in monitoring the reaction in real-time. The complex reaction mixture and harsh conditions often limit the use of conventional analytical techniques. Integrating advanced in situ characterization methods is crucial for gaining a deeper understanding of the reaction kinetics, intermediate formation, and the factors controlling isomer distribution.

Future directions in this area include:

Spectroscopic Methods: Employing techniques like in situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy to track the consumption of reactants and the formation of products and intermediates directly within the reaction vessel. researchgate.net These methods can provide real-time data on reaction progress and catalyst behavior. researchgate.net

Process Analytical Technology (PAT): Implementing a PAT framework, which involves the use of online analytical tools to monitor, analyze, and control the manufacturing process. This ensures consistent product quality and optimizes reaction efficiency.

Microreactor Technology: Utilizing microreactors coupled with online analysis systems. researchgate.net This approach allows for precise control over reaction parameters (temperature, pressure, mixing) and provides a platform for rapid screening of catalysts and reaction conditions, while eliminating transport limitations. researchgate.net

By providing a continuous stream of data, these techniques will enable researchers to fine-tune reaction conditions to maximize the yield and purity of the desired this compound isomer.

Expansion of Catalytic Applications in Green Chemistry and Sustainable Processes

While this compound is primarily known as an intermediate, its inherent properties as a sulfonated aromatic compound suggest potential applications as a catalyst itself, particularly in the realm of green chemistry. The sulfonic acid group (-SO₃H) provides strong Brønsted acidity, similar to sulfuric acid, but tethered to a stable organic backbone.

Future research should explore its potential in:

Acid Catalysis: Investigating the use of this compound, especially when immobilized on a solid support, as a recyclable acid catalyst for various organic transformations. These could include esterification, acetalization, and condensation reactions, which are fundamental in the chemical industry. researchgate.netresearchgate.net

Micellar Catalysis: Exploring the surfactant properties of this compound and its derivatives. Micellar catalysis uses surfactant aggregates in water to create microenvironments that can accelerate reaction rates and control selectivity, offering a green alternative to reactions typically run in organic solvents. researchgate.net

Phase-Transfer Catalysis: Designing derivatives of this compound that can function as phase-transfer catalysts, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).

The goal is to leverage the unique structure of the phenanthrene backbone to develop novel catalysts that are efficient, selective, and contribute to more sustainable chemical processes. researchgate.net

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies

The sulfonation of phenanthrene can yield different isomers, and controlling the regioselectivity to favor the 3-position is a key synthetic challenge. orgsyn.org A deeper mechanistic understanding of the electrophilic aromatic substitution pathway is essential for achieving this control. An integrated approach combining experimental studies with computational modeling offers the most promising path forward.

Key areas for future investigation include:

Computational Modeling: Using Density Functional Theory (DFT) and other molecular orbital theory calculations to model the reaction mechanism. mdpi.comresearchgate.net Such studies can determine the activation energies for the formation of different isomers, identify the most stable intermediates, and explain the observed regioselectivity. mdpi.com Computational methods are valuable for probing how molecular properties can be manipulated. researchgate.net

Kinetic Studies: Performing detailed experimental kinetic studies under various conditions to validate the computational models. This involves systematically changing parameters like temperature, acid concentration, and substrate ratios and measuring their effect on the reaction rate and product distribution.